molecular formula C14H26O2 B14716317 1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol CAS No. 21105-57-7

1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol

Cat. No.: B14716317
CAS No.: 21105-57-7
M. Wt: 226.35 g/mol
InChI Key: CZLZERIBTWCKDP-UHFFFAOYSA-N
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Description

1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol is a chemical compound with the molecular formula C14H26O2. It is a derivative of decahydronaphthalene, featuring a methyl group at the first position, an isopropyl group at the seventh position, and hydroxyl groups at the second and third positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group modifications to introduce the hydroxyl groups at the desired positions. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperature and pressure to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their biological activity. The compound’s structural features allow it to interact with enzymes, receptors, and other biomolecules, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

21105-57-7

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1-methyl-7-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,3-diol

InChI

InChI=1S/C14H26O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h8-16H,4-7H2,1-3H3

InChI Key

CZLZERIBTWCKDP-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(CCC2CC(C1O)O)C(C)C

Origin of Product

United States

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